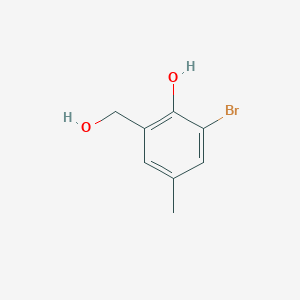

2-Bromo-6-(hydroxymethyl)-4-methylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-(hidroximetil)-4-metilfenol es un compuesto orgánico con la fórmula molecular C8H9BrO2 Este compuesto se caracteriza por la presencia de un átomo de bromo, un grupo hidroximetilo y un grupo metilo unidos a un anillo de fenol

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2-Bromo-6-(hidroximetil)-4-metilfenol típicamente involucra la bromación de 4-metilfenol (p-cresol) seguido de la introducción de un grupo hidroximetilo. Un método común incluye el uso de bromo en presencia de un catalizador para lograr la bromación selectiva en la posición 2 del anillo de fenol. El grupo hidroximetilo luego se puede introducir a través de una reacción de formilación utilizando formaldehído en condiciones básicas.

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del producto deseado. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener 2-Bromo-6-(hidroximetil)-4-metilfenol de alta pureza.

Tipos de reacciones:

Oxidación: El grupo hidroximetilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El átomo de bromo se puede reducir a un átomo de hidrógeno utilizando agentes reductores como el zinc en ácido acético.

Sustitución: El átomo de bromo puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos, como aminas o tioles, para formar productos sustituidos correspondientes.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.

Reducción: Zinc en ácido acético, borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas, tioles y alcóxidos en condiciones básicas o ácidas.

Principales productos formados:

Oxidación: 2-Bromo-6-(carboximetil)-4-metilfenol.

Reducción: 2-Hidroxi-6-(hidroximetil)-4-metilfenol.

Sustitución: Varios fenoles sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas y puede utilizarse en diversas reacciones orgánicas.

Biología: La estructura fenólica del compuesto puede exhibir propiedades antimicrobianas, lo que lo convierte en un candidato para estudios biológicos.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.

Industria: Se puede utilizar en la producción de productos químicos especiales, colorantes y polímeros.

Mecanismo De Acción

El mecanismo de acción de 2-Bromo-6-(hidroximetil)-4-metilfenol depende en gran medida de su estructura química y la aplicación específica. En sistemas biológicos, el grupo hidroxilo fenólico puede participar en la formación de enlaces de hidrógeno y la donación de electrones, interactuando potencialmente con objetivos biológicos como enzimas o receptores. El átomo de bromo también puede desempeñar un papel en la modulación de la reactividad y la afinidad de unión del compuesto.

Compuestos similares:

2-Bromo-6-(hidroximetil)piridina: Similar en estructura pero contiene un anillo de piridina en lugar de un anillo de fenol.

4-Bromo-2-(hidroximetil)fenol: Similar pero con diferentes posiciones de los grupos bromo e hidroximetilo.

2-Cloro-6-(hidroximetil)-4-metilfenol: Contiene un átomo de cloro en lugar de un átomo de bromo.

Singularidad: 2-Bromo-6-(hidroximetil)-4-metilfenol es único debido a su patrón de sustitución específico en el anillo de fenol, lo que puede influir en su reactividad e interacciones en sistemas químicos y biológicos. La presencia de un átomo de bromo y un grupo hidroximetilo proporciona versatilidad en aplicaciones sintéticas y actividad biológica potencial.

Comparación Con Compuestos Similares

2-Bromo-6-(hydroxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a phenol ring.

4-Bromo-2-(hydroxymethyl)phenol: Similar but with different positions of the bromine and hydroxymethyl groups.

2-Chloro-6-(hydroxymethyl)-4-methylphenol: Contains a chlorine atom instead of a bromine atom.

Uniqueness: 2-Bromo-6-(hydroxymethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a bromine atom and a hydroxymethyl group provides versatility in synthetic applications and potential biological activity.

Actividad Biológica

2-Bromo-6-(hydroxymethyl)-4-methylphenol (CAS No. 43135-49-5) is a brominated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and hydroxymethyl group attached to a methyl-substituted phenol ring. Its chemical formula is C8H9BrO2, with a molecular weight of approximately 217.06 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study on related compounds showed that brominated phenols often possess enhanced activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . This may be attributed to the ability of halogenated compounds to disrupt microbial cell membranes or interfere with metabolic processes .

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Altun et al., 2022 |

| Candida albicans | 16 µg/mL | Altun et al., 2022 |

| Escherichia coli | Not tested | - |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Similar phenolic compounds have been shown to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of microtubule dynamics, akin to the action of known anticancer drugs like colchicine .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study evaluated the cytotoxicity of several brominated phenols, including derivatives of this compound, against pancreatic cancer cells. The results indicated that these compounds could inhibit cell growth significantly, with some derivatives achieving IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Pancreatic Cancer | 5.0 | Apoptosis induction via microtubule disruption |

| Breast Cancer | 10.0 | Inhibition of cell proliferation |

| Leukemia | 15.0 | Induction of cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar to other phenolic compounds, it may bind to tubulin, preventing polymerization into microtubules, thereby disrupting mitotic spindle formation during cell division.

- Reactive Oxygen Species (ROS) Generation : Brominated phenols can induce oxidative stress in microbial and cancer cells, leading to cellular damage and death.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, altering their integrity and function.

Propiedades

Número CAS |

43135-49-5 |

|---|---|

Fórmula molecular |

C8H9BrO2 |

Peso molecular |

217.06 g/mol |

Nombre IUPAC |

2-bromo-6-(hydroxymethyl)-4-methylphenol |

InChI |

InChI=1S/C8H9BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,10-11H,4H2,1H3 |

Clave InChI |

PQNNGCLGAJSAEZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)Br)O)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.